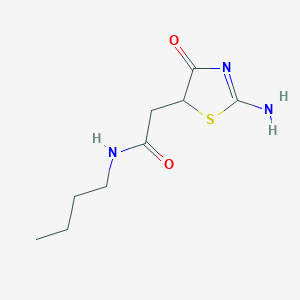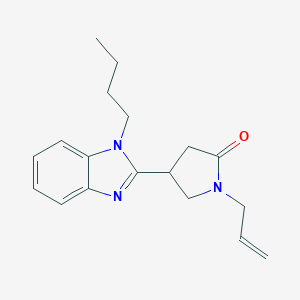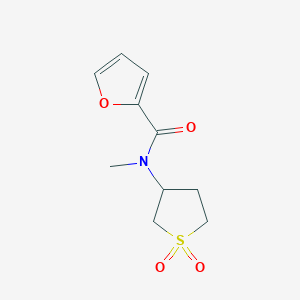
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide” is a chemical compound with the IUPAC name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide . It has a molecular weight of 229.298 .
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Mecanismo De Acción
The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase. It may also act by modulating the activity of certain receptors, such as the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it exhibits a broad spectrum of biological activities, making it a potential candidate for the development of new drugs. Another advantage is that it can be synthesized using various methods, allowing for flexibility in the experimental design. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One direction is to investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis method and exploring the structure-activity relationship of this compound.
Métodos De Síntesis
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The one-pot synthesis involves the condensation of 2-aminothiazole with butyl acetoacetate in the presence of acetic acid and ammonium acetate. The microwave-assisted synthesis involves the reaction of 2-aminothiazole with butyl acetoacetate in the presence of glacial acetic acid and ammonium acetate under microwave irradiation. The solvent-free synthesis involves the reaction of 2-aminothiazole with butyl acetoacetate in the presence of p-toluenesulfonic acid under solvent-free conditions.
Aplicaciones Científicas De Investigación
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has shown promising results in various scientific research applications. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPHMIUFVJBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)




![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)

![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)


![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
